molecular formula C22H30N4O3 B14930127 1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazole-5-carboxamide

1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazole-5-carboxamide

Cat. No.: B14930127
M. Wt: 398.5 g/mol
InChI Key: CWMSCIWGLYHMLN-UHFFFAOYSA-N
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Description

N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a morpholinocarbonyl group, and a pyrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

  • N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-4-CARBOXAMIDE
  • N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Comparison: While these similar compounds share a common core structure, the position of the carboxamide group can significantly influence their chemical reactivity and biological activity. N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct properties and applications .

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

2-methyl-5-(morpholine-4-carbonyl)-N-[1-(4-propan-2-ylphenyl)propyl]pyrazole-3-carboxamide

InChI

InChI=1S/C22H30N4O3/c1-5-18(17-8-6-16(7-9-17)15(2)3)23-21(27)20-14-19(24-25(20)4)22(28)26-10-12-29-13-11-26/h6-9,14-15,18H,5,10-13H2,1-4H3,(H,23,27)

InChI Key

CWMSCIWGLYHMLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC(=NN2C)C(=O)N3CCOCC3

Origin of Product

United States

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